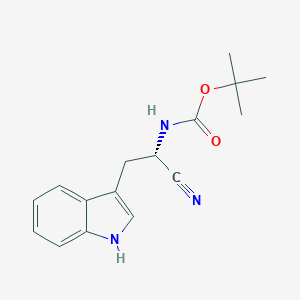
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a product used for proteomics research . Its molecular formula is C16H19N3O2, and it has a molecular weight of 285.34 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1S)-1-cyano-2-(1H-indol-3-yl)ethylcarbamate . The InChI code is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 .Physical And Chemical Properties Analysis
“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a white powder . It should be stored at 0-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Enantiopure Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has been utilized in the synthesis of enantiopure amino acids, such as N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, which is achieved by a series of chemical reactions including displacement, hydrolysis, allylation, and oxidation (Feng & Lubell, 2001).
Development of Novel Compounds : It is used in the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moiety, which have been screened for antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).
Peptide Analog Synthesis : This compound plays a role in the synthesis of peptide analogues, especially in generating activated derivatives of amino acids for potential inhibitors in HIV-1 proteinase (Wakselman, Mazaleyrat & Šavrda, 1994).
Pharmaceutical and Medicinal Chemistry
Development of Constrained Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is involved in the creation of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes of peptide structure (Morales, 1995).
Glycoprotein Synthesis : It has been used in the chemical synthesis of complex glycoproteins, like monocyte chemotactic protein-3, which involves unprotected peptides and glycopeptide, showcasing a method for generating sialylglycopeptide-alphathioesters (Yamamoto et al., 2008).
Catalysis and Organic Synthesis
Catalytic Synthesis : The compound is used in catalytic synthesis of 3-amino-3-aryl-2-oxindoles, demonstrating a wide scope with high functional-group compatibility and good yields (Marques & Burke, 2016).
N-tert-Butoxycarbonylation : In the context of N-tert-butoxycarbonylation of amines, Boc-(S)-2-amino-3-(3-indolyl)-propionitrile plays a significant role, particularly in facilitating the efficient and environmentally benign catalytic processes (Heydari et al., 2007).
Selective Deprotection : It is also involved in the selective deprotection of N-Boc, showcasing a new method using silica gel in refluxing toluene (Min, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHXZGOLWLBJG-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373200 |
Source


|
| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile | |
CAS RN |
138165-79-4 |
Source


|
| Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

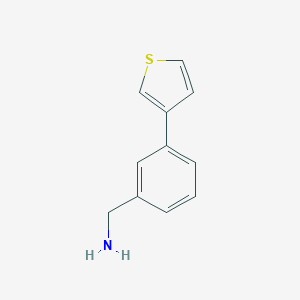

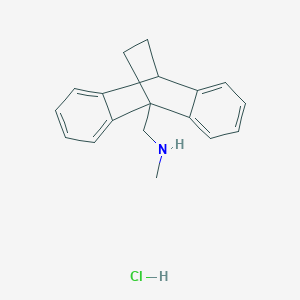
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


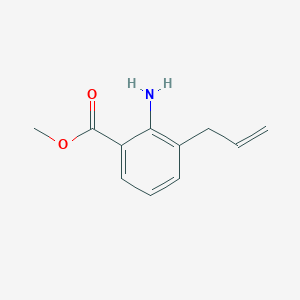
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
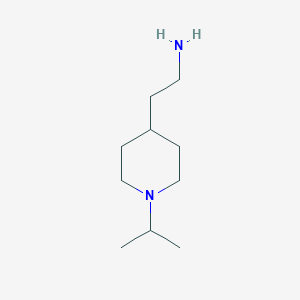
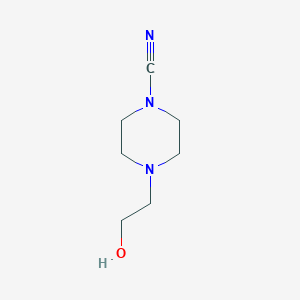

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)